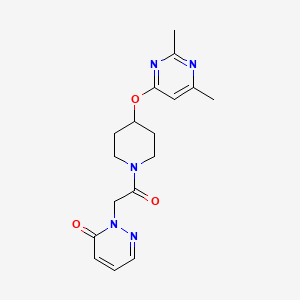

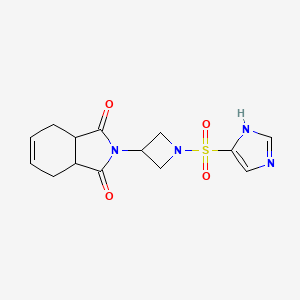

![molecular formula C18H18ClN3O3 B3007583 3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-24-5](/img/structure/B3007583.png)

3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a pyrido[2,3-d]pyrimidine derivative, which is a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their chemical and biological characteristics.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions that may include the formation of intermediate structures such as iminophosphoranes, as seen in the synthesis of 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones. These compounds were synthesized via a tandem aza-Wittig reaction, starting from iminophosphorane and reacting with 4-chlorophenyl isocyanate to give carbodiimide, which then reacted with phenols to yield the final products . This method could potentially be adapted for the synthesis of "this compound" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as FT-IR, FT-Raman, and NMR. For instance, the structure of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was confirmed using FT-IR and FT-Raman spectroscopy . Similarly, the molecular conformation and vibrational spectral analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were performed using DFT quantum chemical calculations, which are in agreement with XRD results . These techniques could be applied to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be studied through molecular electrostatic potential (MEP) analysis, which helps identify potential electrophile attack sites. For example, MEP analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione revealed electrophilic attack sites on the molecule . Additionally, molecular docking studies can suggest possible inhibitory activities against various biological targets, as seen with the compound studied in paper , which exhibited potential anti-diabetic properties. These analyses could be used to predict the reactivity and biological activity of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as stability, charge delocalization, and nonlinear optical behavior, can be assessed using NBO analysis. The stability of the molecule arising from hyperconjugative interactions and charge delocalization was analyzed for the compound in paper . The degradation properties, such as autoxidation and hydrolysis, can be investigated by calculating bond dissociation energies and radial distribution functions, respectively, as done for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione . These methods could be employed to explore the stability and degradation pathways of "this compound".

科学的研究の応用

Antithrombotic Compounds Synthesis

A study by Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of new antithrombotic compounds, including 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, which is closely related to the chemical . This compound was shown to have favorable cerebral and peripheral effects, highlighting its potential in medical applications, particularly in treating thrombosis (Furrer, Wágner, & Fehlhaber, 1994).

Nonlinear Optics (NLO) Applications

Hussain et al. (2020) studied pyrimidine derivatives for their nonlinear optics (NLO) properties. The study included similar compounds, such as ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlighting the significance of pyrimidine derivatives in the NLO field, which can be used in optoelectronic high-tech applications (Hussain et al., 2020).

Urease Inhibition

Rauf et al. (2010) synthesized and characterized pyrimidine derivatives, including 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, for their in vitro urease inhibition activity. The study's findings indicate potential applications in addressing urease-related disorders (Rauf et al., 2010).

Anti-HIV Activity

Tang et al. (2015) synthesized 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione to study its biological activity. Their research showed that this compound has both anti-HIV reverse transcriptase (RT) and integrase (IN) activities, suggesting its utility in developing anti-HIV medications (Tang et al., 2015).

Biopharmaceutical Properties

Jatczak et al. (2014) conducted a study on the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, finding significant variations in biopharmaceutical properties among these compounds. This indicates their potential for diverse therapeutic applications (Jatczak et al., 2014).

作用機序

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects .

Mode of Action

For instance, some pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis .

Result of Action

Pyrimidine derivatives often exhibit cytotoxic activities, suggesting that this compound may have potential anticancer effects .

Safety and Hazards

将来の方向性

Research into pyrido[2,3-d]pyrimidin-5-ones and similar compounds is ongoing, with many studies focusing on their potential as therapeutic agents . Future research may explore new synthetic routes, investigate their mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical trials.

特性

IUPAC Name |

3-[(3-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-3-9-25-14-7-8-20-16-15(14)17(23)22(18(24)21(16)2)11-12-5-4-6-13(19)10-12/h4-8,10H,3,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRJSDDPEUPNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

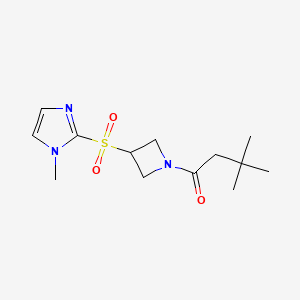

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)

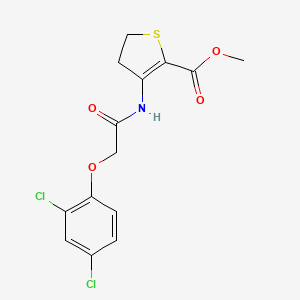

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)

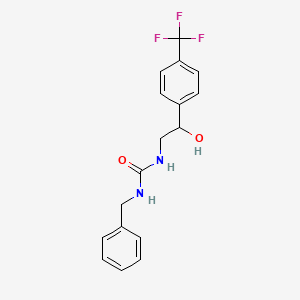

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)